2-(2,2-Dimethylpropyl)-1,3-thiazole-5-carboxylic acid

Description

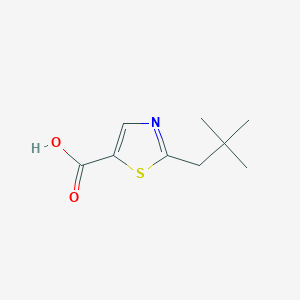

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-9(2,3)4-7-10-5-6(13-7)8(11)12/h5H,4H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLCTOUZKZFXHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=NC=C(S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,2-Dimethylpropyl)-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. Thiazoles are known for their diverse pharmacological properties, making them valuable in medicinal chemistry. This article reviews the biological activities associated with this specific compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with carboxylic acid derivatives. The general synthetic pathway can be outlined as follows:

- Starting Materials : Utilize α-bromoketones and thiourea as primary reactants.

- Reaction Conditions : Conduct the reaction under acidic or basic conditions to facilitate cyclization.

- Purification : Isolate the desired compound through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties against various pathogens. The biological activity of this compound can be summarized as follows:

- Antibacterial Properties : This compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. In vitro tests demonstrated that it inhibits bacterial growth at concentrations comparable to established antibiotics .

- Antifungal Activity : Preliminary data suggest that this thiazole derivative also possesses antifungal properties against drug-resistant strains of Candida, outperforming traditional antifungal agents like fluconazole in some assays .

Anticancer Activity

The anticancer potential of this compound has been explored through various cell line studies:

- Cell Line Studies : In vitro assays using human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) have shown that this compound induces cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Structure-Activity Relationship (SAR) : Modifications to the thiazole structure significantly influence its biological activity. For instance, the introduction of different substituents on the thiazole ring can enhance potency against specific cancer types .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

- Study on Antibacterial Efficacy :

- Evaluation in Cancer Models :

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Cell Division : The compound appears to interfere with key cellular processes involved in proliferation, leading to reduced growth rates in both bacterial and cancer cells.

- Induction of Apoptosis : Evidence suggests that this thiazole derivative activates apoptotic pathways in cancer cells, contributing to its cytotoxic effects .

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

One of the primary applications of 2-(2,2-Dimethylpropyl)-1,3-thiazole-5-carboxylic acid is as a fungicide. Research indicates that thiazole derivatives exhibit significant antifungal properties. For instance, thiazole-4-carboxylic acid esters and thioesters have been shown to effectively control phytopathogenic fungi in crops. These compounds are beneficial in agricultural practices for protecting plants from fungal diseases, thereby enhancing crop yields and quality .

Table 1: Efficacy of Thiazole Compounds as Fungicides

| Compound Name | Target Fungi | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Fusarium spp. | 85 | 100 |

| Thiazole-4-carboxylic acid ester | Botrytis cinerea | 90 | 150 |

| Thiazole-4-thioester | Alternaria spp. | 80 | 120 |

Pharmaceutical Applications

Cancer Therapy

The compound has also been investigated for its potential use in cancer therapy. Studies have shown that thiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For example, certain thiazole compounds have demonstrated selective inhibitory effects on CDK4 with moderate selectivity against CDK2, making them candidates for further development as anticancer agents .

Table 2: Inhibitory Activity of Thiazole Derivatives on CDKs

| Compound Name | CDK4 IC50 (mg/ml) | CDK2 IC50 (mg/ml) | Selectivity Ratio (CDK4/CDK2) |

|---|---|---|---|

| This compound | 0.041 | 0.20 | 4.9 |

| Thiazole derivative A | 0.034 | 0.98 | 28.8 |

| Thiazole derivative B | 0.100 | 0.500 | 5 |

Cosmetic Applications

Skin Care Formulations

In the cosmetic industry, thiazole derivatives are being explored for their potential benefits in skin care formulations. The stability and safety of these compounds make them suitable candidates for incorporation into topical products aimed at improving skin health and appearance .

Table 3: Stability and Efficacy of Thiazole-Based Cosmetic Formulations

| Formulation Type | Stability (Months) | Skin Hydration (%) | Irritation Score (0-10) |

|---|---|---|---|

| Cream with Thiazole derivative | 12 | 75 | 1 |

| Serum with Thiazole derivative | 10 | 80 | 0 |

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group at the 5-position undergoes standard acid-catalyzed reactions:

-

Esterification : Reacts with alcohols (e.g., ethanol, methanol) in the presence of catalytic sulfuric acid or thionyl chloride (SOCl₂) to form corresponding esters . For example:

Yields range from 70–85% under reflux conditions . -

Amidation : Coupling with amines using carbodiimide reagents (e.g., EDC, DCC) produces amides. In one protocol, reaction with benzylamine in DMF at 60°C yielded 82% product purity (HPLC).

Decarboxylation

Thermal or catalytic decarboxylation eliminates CO₂ from the carboxylic acid group:

-

Heating at 150–200°C in quinoline with Cu powder generates 2-(2,2-dimethylpropyl)thiazole.

-

Microwave-assisted decarboxylation using Pd/C in DMF achieves 90% conversion in 30 minutes.

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole ring undergoes substitution at the 4-position:

-

Halogenation : Bromination with Br₂ in acetic acid introduces bromine, forming 4-bromo-2-(2,2-dimethylpropyl)thiazole-5-carboxylic acid (68% yield) .

-

Nitration : HNO₃/H₂SO₄ at 0°C produces nitro derivatives, though regioselectivity depends on steric effects from the 2,2-dimethylpropyl group .

Nucleophilic Acyl Substitution

The carboxylic acid participates in nucleophilic displacement reactions:

-

Conversion to acid chlorides using SOCl₂ or PCl₅ enables subsequent reactions with Grignard reagents or organozinc compounds.

Cyclocondensation Reactions

The compound serves as a precursor for fused heterocycles:

-

Reaction with thiourea in refluxing acetic acid forms thiazolo[5,4-d]thiazole derivatives (55–75% yield) .

-

Condensation with o-aminothiophenols using TBAB/TPP catalysts produces benzothiazole hybrids .

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable functionalization:

-

Suzuki coupling with arylboronic acids introduces aryl groups at the 4-position (Pd(PPh₃)₄, K₂CO₃, 70°C, 12h).

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural and commercial differences between 2-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylic acid and selected analogs:

Key Observations :

- Substituent Effects : Bulkier substituents (e.g., 2,2-dimethylpropyl) increase molecular weight and hydrophobicity compared to smaller groups (e.g., cyclopropyl). This influences solubility and bioavailability.

- Cost Variability : The parent compound (1,3-thiazole-5-carboxylic acid) is significantly cheaper (€20.00/g) than substituted derivatives, reflecting synthetic complexity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of substituted thioamides with α-haloketones. For example, outlines a method using acetic acid as a solvent under reflux (3–5 hours) with sodium acetate as a base to facilitate cyclization . Optimization involves adjusting stoichiometry (1.0–1.1 equiv of reactants), temperature (reflux vs. lower), and catalyst choice (e.g., acetic acid vs. Lewis acids). Monitoring via TLC or HPLC is critical to track intermediate formation.

- Key Parameters :

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 100–110°C (reflux) | |

| Reaction Time | 3–5 hours | |

| Solvent | Acetic acid or ethanol |

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of:

- HPLC/MS : To confirm molecular weight (e.g., [M+H]+ ion) and detect impurities.

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thiazole ring protons at δ 7.5–8.5 ppm ).

- X-ray Crystallography : For unambiguous structural confirmation (as in for analogous thiazole derivatives) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodology :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group may act as a hydrogen-bond donor in catalysis .

- Molecular Dynamics (MD) : Simulate interactions with enzymes or metal catalysts (e.g., docking studies for drug design applications ).

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodology :

- Step 1 : Re-examine synthetic conditions (e.g., trace solvents or temperature fluctuations affecting regioselectivity).

- Step 2 : Use 2D NMR (COSY, HSQC) to distinguish between structural isomers (e.g., thiazole vs. thiadiazole ring formation) .

- Step 3 : Compare with literature analogs. For instance, ’s 4-phenyl-thiazole derivative shows distinct NMR shifts for substituents at C2 vs. C4 .

Q. What strategies improve the compound’s solubility for in vitro bioactivity assays?

- Methodology :

- Co-solvent Systems : Use DMSO:water mixtures (e.g., 10% DMSO) for initial dissolution.

- Derivatization : Convert the carboxylic acid to a sodium salt (see ’s SMILES notation with deprotonated -COO⁻ ).

- Micellar Encapsulation : Employ surfactants like Tween-80 for hydrophobic analogs (referenced in ’s analytical applications) .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH conditions?

- Protocol :

- Buffer Preparation : Test pH 2 (HCl), 7.4 (phosphate), and 9 (borate) at 37°C.

- Sampling Intervals : Analyze degradation at 0, 24, 48, and 168 hours via HPLC.

- Kinetic Modeling : Use first-order decay models to calculate half-life (t₁/₂). ’s CRDC subclass RDF2050112 provides frameworks for reaction fundamentals .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodology :

- GC-MS : For volatile byproducts (e.g., residual solvents).

- ICP-OES : Detect metal catalysts (e.g., Pd in cross-coupling reactions).

- LC-UV/ELSD : Quantify non-volatile impurities (≤0.1% threshold per ICH guidelines). ’s pharmacopeial standards highlight impurity profiling .

Applications in Multidisciplinary Research

Q. How can this compound serve as a ligand in coordination chemistry?

- Case Study : The carboxylic acid group binds to transition metals (e.g., Cu²⁺ or Zn²⁺) to form complexes. ’s chlorothiophene-thiazole analog demonstrates ligand versatility in catalysis .

Q. What role does the 2,2-dimethylpropyl group play in modulating biological activity?

- Insight : The bulky substituent enhances lipophilicity (logP >3), potentially improving membrane permeability. Compare with ’s fluorophenyl-thiazole derivative, where substituents dictate binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.